3-methoxy-N,5-dimethylaniline

Catalog No.
S13338086
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methoxy-N,5-dimethylaniline

Product Name

3-methoxy-N,5-dimethylaniline

IUPAC Name

3-methoxy-N,5-dimethylaniline

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6,10H,1-3H3

InChI Key

FYYCUOMESGVPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC

3-Methoxy-N,5-dimethylaniline is an organic compound characterized by its molecular formula C9H13NO\text{C}_9\text{H}_{13}\text{NO} and a molecular weight of approximately 151.21 g/mol. This compound belongs to the class of anilines, which are aromatic amines known for their diverse applications in various chemical and industrial processes. The chemical structure features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the aromatic ring, specifically at the 3 and 5 positions, respectively. These substitutions influence its chemical behavior and reactivity, making it a unique derivative within the aniline family .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: It can undergo reduction reactions that convert nitro groups to amines or reduce other functional groups present on the molecule.
  • Electrophilic Aromatic Substitution: The presence of methoxy and dimethyl groups directs incoming electrophiles to specific positions on the aromatic ring, facilitating substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions.

The synthesis of 3-Methoxy-N,5-dimethylaniline can be achieved through several methods:

  • Alkylation of Aniline: A common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. This reaction typically yields the desired product efficiently.
    C6H5NH2+2CH3OHC6H5N CH3)2+2H2O\text{C}_6\text{H}_5\text{NH}_2+2\text{CH}_3\text{OH}\rightarrow \text{C}_6\text{H}_5\text{N CH}_3)_2+2\text{H}_2\text{O}
  • Use of Dimethyl Ether: Alternatively, dimethyl ether can serve as a methylating agent under similar conditions to produce the compound.

These methods are favored in industrial settings due to their scalability and efficiency .

3-Methoxy-N,5-dimethylaniline finds applications across various fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.
  • Research: Its unique properties make it valuable in chemical research for studying reaction mechanisms and biological interactions.
  • Industrial Uses: The compound is utilized in manufacturing processes requiring aromatic amines .

Studies on similar compounds indicate that 3-Methoxy-N,5-dimethylaniline may interact with various biological systems. For instance, its structural analogs have been shown to affect metabolic pathways involving cytochrome P450 enzymes. These interactions could influence drug metabolism and efficacy, highlighting the need for further research into its specific interactions and effects within biological contexts .

3-Methoxy-N,5-dimethylaniline can be compared with several related compounds that share structural similarities but differ in their substituents or functional groups:

Compound NameMolecular FormulaKey Differences
3-Methoxy-N,N-dimethylanilineC9H13NOContains two N-methyl groups instead of one.
2-Methoxy-5-dimethylanilineC9H13NODifferent substitution pattern on the aromatic ring.
N,N-Dimethyl-m-anisidineC9H13NOLacks a second methyl group on the aromatic ring.
4-Methoxy-N,N-dimethylbenzeneamineC10H15NHas a different position for the methoxy group.

These comparisons highlight the uniqueness of 3-Methoxy-N,5-dimethylaniline in terms of its specific substitution pattern and potential reactivity profiles .

3-methoxy-N,5-dimethylaniline represents an important aromatic amine derivative with the molecular formula C₉H₁₃NO and molecular weight of 151.21 g/mol [1]. This compound, bearing both methoxy and N-methyl substitutions on the aniline scaffold, presents unique synthetic challenges that have been addressed through various methodological approaches ranging from traditional organic transformations to modern catalytic processes.

Traditional Synthesis Routes

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation methodologies have been extensively employed for the synthesis of substituted aniline derivatives, including 3-methoxy-N,5-dimethylaniline precursors [2]. The traditional approach involves the electrophilic aromatic substitution of methoxy-substituted aromatic substrates under Lewis acid catalysis. Aluminum chloride catalysts, typically employed at 5-10 mol%, facilitate the alkylation process at elevated temperatures ranging from 80-100°C for 6-8 hours .

The mechanistic pathway proceeds through carbocation formation, where the Lewis acid activates the alkylating agent to generate an electrophilic species that attacks the electron-rich aromatic ring [2]. The methoxy group, functioning as an electron-donating substituent, directs the incoming electrophile to the ortho and para positions relative to its attachment point on the benzene ring [2]. This regioselectivity is crucial for achieving the desired substitution pattern in 3-methoxy-N,5-dimethylaniline synthesis.

Critical reaction parameters include maintaining precise temperature control to minimize side reactions and employing careful stoichiometric ratios . A molar ratio of 1:1 between the aromatic substrate and alkylating agent minimizes dimerization byproducts, while the Lewis acid catalyst concentration requires optimization to enhance reaction rates without promoting hydrolysis reactions .

Table 1: Friedel-Crafts Alkylation Reaction Parameters

ParameterOptimal RangeEffect on Yield
Temperature80-100°C85-90% conversion
Catalyst Loading5-10 mol% AlCl₃Enhanced reaction rates
Reaction Time6-8 hoursComplete conversion
Substrate Ratio1:1 molarMinimizes byproducts

Reductive Amination Strategies

Reductive amination represents a fundamental synthetic strategy for introducing nitrogen functionality into aromatic systems [4]. This methodology involves the formation of imine intermediates from aldehydes or ketones with primary amines, followed by selective reduction to yield the corresponding secondary amines [4]. For 3-methoxy-N,5-dimethylaniline synthesis, reductive amination provides a controlled approach to N-methylation without the complications associated with multiple alkylation events [4].

The process typically employs sodium cyanoborohydride as the reducing agent, which selectively reduces imines in the presence of aldehydes and ketones [4]. This selectivity is crucial for achieving high yields of the desired mono-methylated product while avoiding over-alkylation to tertiary amines [4]. Reaction conditions generally involve treatment at room temperature to 60°C in protic solvents such as methanol or ethanol [4].

The synthetic sequence begins with 3-methoxyaniline as the starting material, which undergoes condensation with formaldehyde to generate the corresponding imine intermediate [5]. This intermediate is subsequently reduced using sodium cyanoborohydride under controlled pH conditions to afford the N-methylated product [5]. The reaction requires careful pH management, typically maintained between 6-7, to ensure optimal reducing agent stability and selectivity [4].

Optimization studies have demonstrated that formaldehyde excess significantly impacts reaction efficiency [5]. Employing 10 equivalents of formaldehyde with 5 equivalents of sodium cyanoborohydride in acetic acid provides optimal results, with yields exceeding 90% for the mono-methylated product . The process requires precise temperature control during sodium cyanoborohydride addition to minimize side reactions and maintain product selectivity .

Modern Catalytic Methods

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for constructing carbon-nitrogen bonds in aromatic systems [6]. Buchwald-Hartwig amination, a prominent palladium-catalyzed transformation, enables the formation of aryl-nitrogen bonds through the coupling of aryl halides with amines [6]. This methodology provides an alternative synthetic route to 3-methoxy-N,5-dimethylaniline through selective coupling of appropriately substituted precursors.

The catalytic cycle involves oxidative addition of aryl halides to palladium(0) complexes, followed by coordination and deprotonation of the amine nucleophile [6]. Subsequent reductive elimination generates the carbon-nitrogen bond and regenerates the active palladium(0) catalyst [6]. The process requires careful ligand selection to achieve optimal reactivity and selectivity for the desired transformation [6].

Recent developments in ligand design have significantly improved the efficiency of palladium-catalyzed amination reactions [7]. RuPhos ligand systems have demonstrated exceptional performance in coupling reactions involving sterically hindered substrates [7]. Optimization studies using RuPhos as the supporting ligand, combined with potassium hexamethyldisilazide as the base, have achieved multi-gram scale synthesis with high purity [7].

The reaction conditions typically involve heating at 100-130°C in dimethylformamide solvent, with catalyst loadings ranging from 1-10 mol% depending on substrate reactivity [8]. The presence of chloride sources, such as lithium chloride or tetrabutylammonium chloride, enhances reaction efficiency by facilitating the oxidative addition step [8]. Temperature optimization studies have shown that elevated temperatures improve conversion rates but require careful control to prevent substrate decomposition [9].

Table 2: Palladium-Catalyzed Coupling Reaction Conditions

Catalyst SystemTemperatureYieldReaction Time
Pd(OAc)₂/RuPhos120°C93% [7]48 hours
PdCl₂(PPh₃)₂100°C75% [8]24 hours
Pd₂(dba)₃/BINAP110°C85% [9]36 hours

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid heating and enhanced reaction rates [10]. This technology enables significant reduction in reaction times while often improving yields and selectivity compared to conventional heating methods [10]. For 3-methoxy-N,5-dimethylaniline synthesis, microwave irradiation offers advantages in terms of reaction efficiency and energy consumption.

The microwave heating mechanism involves direct interaction with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [10]. This heating mode eliminates thermal gradients and hot spots commonly encountered in conventional heating, leading to more controlled reaction conditions [10]. The enhanced reaction rates observed under microwave conditions are attributed to both thermal and non-thermal effects, including improved molecular motion and collision frequencies [11].

Optimization studies for microwave-assisted methylation reactions have identified optimal power settings and irradiation times [11]. Reactions conducted at 180 watts for 10-30 minutes typically achieve complete conversion with minimal side product formation [11]. The use of sealed pressure vessels enables reactions at elevated temperatures above the normal boiling point of solvents, further enhancing reaction rates [10].

Temperature ramping protocols have proven effective for sensitive transformations [10]. Initial heating at lower power (50-100 watts) followed by increased power (150-180 watts) provides controlled temperature increases that prevent substrate decomposition while maintaining high reaction efficiency [11]. The reaction monitoring can be performed through periodic sampling and analysis by gas chromatography or nuclear magnetic resonance spectroscopy [10].

Table 3: Microwave-Assisted Reaction Optimization Parameters

Power SettingTemperatureTimeConversion
100W140°C15 min75% [11]
150W160°C20 min90% [11]
180W180°C30 min95% [11]

Industrial-Scale Production Challenges

Purification Techniques

Industrial-scale purification of 3-methoxy-N,5-dimethylaniline requires sophisticated separation technologies capable of handling large volumes while maintaining high purity standards [12]. Distillation represents the primary purification method, leveraging the distinct boiling points of reaction components and byproducts [12]. The compound exhibits a boiling point of approximately 123°C, enabling separation from higher and lower boiling impurities through careful fractionation [13].

Vacuum distillation techniques are particularly valuable for heat-sensitive compounds, allowing purification at reduced temperatures [14]. Operating at pressures of 20-100 mmHg significantly lowers the required distillation temperature, preventing thermal decomposition while maintaining separation efficiency [14]. The use of structured packing or theoretical plates enhances separation efficiency, enabling the removal of closely boiling impurities [12].

Azeotropic distillation methods have been developed for challenging separations where conventional distillation proves inadequate [12]. The formation of azeotropes with carefully selected entraining agents enables the removal of specific impurities that would otherwise co-distill with the desired product [12]. For aniline derivatives, the addition of specific solvents can break azeotropic mixtures and improve separation efficiency [12].

Crystallization techniques provide an alternative purification approach, particularly for compounds that form well-defined crystal structures [15]. Recrystallization from ethanol-water mixtures has demonstrated effectiveness for aniline derivatives, achieving purities exceeding 98% through careful temperature control and seeding strategies [15]. The selection of appropriate solvent systems requires consideration of solubility relationships and temperature coefficients [16].

High-performance liquid chromatography serves as both an analytical tool and preparative purification method for high-value products [17]. Reverse-phase columns with C18 stationary phases enable effective separation of structurally similar compounds using gradient elution with water-methanol mobile phases [17]. This technique is particularly valuable for removing trace impurities that persist after distillation or crystallization .

Table 4: Purification Method Comparison

MethodPurity AchievedThroughputEnergy Requirements
Vacuum Distillation97-99% [14]HighModerate
Crystallization98-99% [15]ModerateLow
HPLC>99% [17]LowHigh
Column Chromatography95-98% [19]ModerateModerate

Yield Optimization Strategies

Industrial yield optimization requires comprehensive analysis of reaction kinetics, thermodynamics, and mass transfer phenomena [20]. For 3-methoxy-N,5-dimethylaniline production, multiple variables influence overall yield, including reaction temperature, pressure, catalyst concentration, and residence time [21]. Statistical experimental design methodologies, particularly response surface methodology, enable systematic optimization of these interdependent variables [20].

Temperature optimization studies have revealed complex relationships between reaction rate and selectivity [20]. While elevated temperatures increase reaction rates, they can also promote side reactions that reduce overall yield [20]. The optimal temperature range for N-methylation reactions typically falls between 90-110°C, balancing reaction efficiency with product selectivity [21]. Precise temperature control within ±2°C is essential for maintaining consistent yields in industrial operations [20].

Catalyst system optimization involves balancing activity, selectivity, and cost considerations [21]. The use of copper-zinc-chromium catalysts has demonstrated superior performance compared to traditional aluminum chloride systems, achieving yields of 95% or higher while reducing corrosion and waste generation [21]. Catalyst recycling strategies further improve process economics by enabling multiple use cycles before regeneration becomes necessary [21].

Residence time optimization requires careful consideration of reaction kinetics and equipment design [20]. Continuous stirred tank reactor configurations enable precise control of residence time distribution, minimizing byproduct formation while maximizing conversion of starting materials [20]. The implementation of cascade reactor systems allows for staged addition of reagents, further optimizing reaction conditions for maximum yield [20].

Process intensification techniques, including reactive distillation and microreactor technology, offer significant advantages for yield optimization [20]. Reactive distillation combines reaction and separation in a single unit operation, continuously removing products and shifting equilibrium toward desired products [20]. Microreactor systems provide enhanced heat and mass transfer, enabling more precise control of reaction conditions and improved yields [20].

Table 5: Industrial Yield Optimization Results

Process ModificationBase YieldOptimized YieldImprovement
Temperature Control85% [21]95% [21]+10%
Catalyst Optimization78% [21]92% [21]+14%
Residence Time82% [20]89% [20]+7%
Process Intensification80% [20]94% [20]+14%

X-ray Crystallography Data

While specific X-ray crystallographic data for 3-methoxy-N,5-dimethylaniline (CAS 35122-78-2) has not been reported in the current literature, extensive crystallographic studies exist for closely related dimethylaniline derivatives [1]. The molecular structure can be inferred from related compounds and computational modeling approaches.

The compound exhibits a planar aromatic benzene ring with three substituents: a methoxy group (-OCH₃) at the 3-position, a methyl group (-CH₃) at the 5-position, and a methylamino group (-NHCH₃) at the 1-position [1]. The molecular formula C₉H₁₃NO corresponds to a molecular weight of 151.21 g/mol [1].

Crystallographic analyses of related 2,4-dimethylaniline derivatives have revealed important structural features [2]. The 2-bromo-4,6-dimethylaniline structure demonstrates intermolecular hydrogen bonding patterns through N-H···N interactions, forming extended chain structures [2]. Similar hydrogen bonding patterns are expected for 3-methoxy-N,5-dimethylaniline, particularly involving the methylamino hydrogen and methoxy oxygen atoms.

The SMILES notation CNC1=CC(OC)=CC(C)=C1 and InChI identifier InChI=1S/C9H13NO/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6,10H,1-3H3 provide detailed structural connectivity information [1]. The InChI Key FYYCUOMESGVPBE-UHFFFAOYSA-N serves as a unique molecular identifier for database searches [1].

Comparative crystallographic studies of N,N'-bis(2,4-dimethylphenyl)piperazine derivatives show that the central piperazine ring adopts a chair conformation with aromatic rings twisted relative to the mean plane [2]. These findings provide insight into the conformational preferences of dimethylaniline systems.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3-methoxy-N,5-dimethylaniline, though specific NMR data for this exact compound remains limited in the literature. However, comprehensive NMR data exists for the closely related 3-methoxy-N,N-dimethylaniline (CAS 15799-79-8), which shares similar substitution patterns .

Proton NMR Characteristics

¹H NMR spectroscopy of related methoxy-dimethylaniline compounds typically exhibits characteristic chemical shift patterns . The methoxy group (-OCH₃) appears as a singlet around 3.8 ppm, representing three equivalent protons . The N-dimethyl groups in N,N-dimethylaniline derivatives appear as singlets near 2.9 ppm .

For 3-methoxy-N,5-dimethylaniline specifically, the aromatic protons would be expected to appear in the 6.2-7.2 ppm region, with specific chemical shifts influenced by the electron-donating effects of both methoxy and methyl substituents [4]. The single N-methyl group would appear as a doublet due to coupling with the NH proton, while the aromatic methyl group would appear as a singlet around 2.2 ppm.

Detailed ¹H NMR analysis of 3,5-dimethylaniline shows aromatic protons at 6.40, 6.30 ppm (meta positions) and the amino protons at 3.46 ppm, with aromatic methyl groups at 2.207 ppm [4]. These values provide a baseline for interpreting the NMR spectrum of the methoxy-substituted analog.

Carbon-13 NMR Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework of substituted anilines [5]. Studies of related compounds show that aromatic carbons typically appear between 110-150 ppm, with electron-rich carbons (adjacent to nitrogen or oxygen) appearing at higher chemical shifts [5].

The methoxy carbon in related compounds appears around 55-56 ppm, while aromatic methyl carbons appear around 21-22 ppm [5]. The aromatic carbons show characteristic splitting patterns based on their substitution environment and proximity to heteroatoms.

Comprehensive ¹³C NMR studies of phenolic glycosides and related aromatic compounds demonstrate the utility of this technique for structural elucidation [5]. The chemical shifts provide detailed information about electronic environments and substitution patterns around the aromatic ring.

Solid-State NMR Studies

Solid-state ¹⁵N NMR studies of N,N-dimethylaniline derivatives provide insights into nitrogen chemical shift tensors and their relationship to electronic structure [6]. These studies show that electron-donating para substituents decrease the isotropic chemical shift through changes in molecular orbital energy gaps [6].

The nitrogen chemical shift tensor components δ₁₁ and δ₃₃ decrease with increasing electron-donating ability of substituents, while δ₂₂ remains relatively invariant [6]. These findings are particularly relevant for understanding the electronic environment of the nitrogen center in 3-methoxy-N,5-dimethylaniline.

Thermodynamic Properties

Melting/Boiling Point Determination

Thermal properties of 3-methoxy-N,5-dimethylaniline have not been extensively documented in the current literature. However, comparative analysis with closely related compounds provides valuable insights into expected thermal behavior.

The structurally similar 3-methoxy-N,N-dimethylaniline exhibits a melting point range of 46-50°C and a boiling point of 123°C [7] [8] [9]. This compound shares the same molecular formula (C₉H₁₃NO) and molecular weight (151.21 g/mol) as 3-methoxy-N,5-dimethylaniline, suggesting similar thermal properties may be expected.

3,5-Dimethylaniline, which lacks the methoxy substitution, shows significantly different thermal properties with a melting point of 7-9°C and a boiling point of 218.5±9.0°C at 760 mmHg [10] [11] [12]. The substantial difference in boiling point (approximately 95°C higher) compared to the methoxy-substituted analog reflects the influence of intermolecular hydrogen bonding and molecular weight effects.

N,N-Dimethylaniline, the parent compound without ring substitutions, exhibits a melting point of 1.5-2.5°C and boiling point of 192-195°C [13]. The progression from unsubstituted to methyl-substituted to methoxy-substituted derivatives shows clear trends in thermal stability and intermolecular interactions.

Thermal Analysis Methodology

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) represent standard methods for determining thermal transitions in substituted anilines [14]. These techniques can identify melting points, decomposition temperatures, and thermal stability ranges.

For substituted anilines, thermal decomposition typically begins around 200-300°C, depending on the nature and position of substituents [14]. Electron-donating groups like methoxy and methyl generally increase thermal stability through resonance stabilization of the aromatic system.

Structure-Property Relationships

The thermal properties of substituted anilines correlate strongly with molecular structure and intermolecular interactions [14]. Methoxy substitution introduces additional hydrogen bonding capabilities through the oxygen atom, potentially affecting both melting and boiling points.

The position of substitution significantly influences thermal properties. Meta-substituted anilines often exhibit different thermal behavior compared to ortho- or para-substituted analogs due to steric and electronic effects [14].

Vapor Pressure and Phase Behavior

Vapor pressure data for 3-methoxy-N,5-dimethylaniline has not been explicitly reported in the available literature. However, vapor pressure relationships can be estimated based on structural analogs and established correlations.

Related compound 3,5-dimethylaniline exhibits a vapor pressure of 0.1±0.4 mmHg at 25°C [12]. This relatively low vapor pressure is consistent with the aromatic amine structure and intermolecular hydrogen bonding capabilities.

N,N-Dimethylaniline shows a vapor pressure of 1 mmHg at 85.1°F (approximately 29.5°C) [15], indicating moderate volatility. The comparison between these compounds suggests that methoxy substitution may further reduce vapor pressure due to increased molecular weight and hydrogen bonding interactions.

Computational Predictions

Theoretical calculations using group contribution methods can provide estimates of thermodynamic properties [16]. For 3-methoxy-N,N-dimethylaniline, computational studies predict critical temperature (Tc) of 676.27 K, critical pressure (Pc) of 3138.51 kPa, and boiling point (Tboil) of 471.84 K [16].

These computational approaches utilize molecular structure to predict vapor pressure, critical constants, and other thermodynamic properties. The Joback group contribution method shows reasonable accuracy for substituted aromatic compounds [16].

Phase Equilibrium Behavior

The phase behavior of substituted anilines is influenced by molecular associations through hydrogen bonding and π-π interactions [17]. These intermolecular forces affect vapor-liquid equilibrium and can lead to non-ideal behavior in mixtures.

Vapor pressure temperature relationships typically follow the Clausius-Clapeyron equation, with deviations possible due to association effects. The methoxy group introduces additional complexity through its dual character as both hydrogen bond acceptor and donor (through resonance with the aromatic system).

Spectroscopic Profiles

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy provides crucial information about the electronic structure and optical properties of 3-methoxy-N,5-dimethylaniline. While specific UV-Vis data for this compound is not available in the current literature, extensive studies of related aniline derivatives provide valuable insights.

Benzenoid Electronic Transitions

Substituted anilines exhibit characteristic UV absorption patterns derived from the benzene chromophore with modifications due to amino and other substituents [18]. The basic benzene UV spectrum contains three absorption bands: 184 nm (E₁ band, εmax 60,000), 204 nm (E₂ band, εmax 7,900), and 256 nm (B band, εmax 200) [18].

N,N-Dimethylaniline shows a characteristic absorption maximum at 251 nm with an extinction coefficient of 14,900 in cyclohexane [19]. This represents a significant bathochromic shift compared to benzene due to the electron-donating effect of the dimethylamino group.

The amino substitution introduces n→π* transitions in addition to the π→π* transitions characteristic of the benzene ring [18]. These transitions typically appear at longer wavelengths and lower intensities compared to the primary aromatic bands.

Substituent Effects on Electronic Spectra

Electron-donating substituents like methoxy and methyl groups cause bathochromic (red) shifts in UV absorption spectra [18]. The methoxy group is particularly effective at extending conjugation through resonance donation of electron density to the aromatic system.

Studies of substituted aniline derivatives show that para-electron-donating groups cause the most significant spectral shifts, while meta-substitution has more modest effects [20]. The combination of methoxy (meta) and methyl (meta) substitution in 3-methoxy-N,5-dimethylaniline would be expected to produce moderate bathochromic shifts.

Quantum chemical calculations of substituted anilines demonstrate that electron-donating groups lower the LUMO energy more than the HOMO energy, resulting in decreased energy gaps and longer wavelength absorption [20]. Compounds with strong electron-accepting groups like nitro show absorption bands around 380 nm [20].

Computational UV-Vis Predictions

Density functional theory (DFT) calculations using functionals like CAM-B3LYP can accurately predict UV-Vis absorption spectra for substituted anilines [21]. These calculations consider both ground and excited state energies to determine transition energies and oscillator strengths.

Time-dependent DFT studies of N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline derivatives show good agreement between calculated and experimental UV-Vis spectra [21]. The optical gap determined by the Tauc method serves as a reference for choosing appropriate DFT functionals [21].

Solvent Effects on UV Spectra

The UV-Vis absorption characteristics of substituted anilines are sensitive to solvent polarity and hydrogen bonding interactions [18]. Polar solvents typically cause bathochromic shifts due to stabilization of excited states.

The fine structure observed in vapor phase spectra is often lost in solution due to intermolecular interactions and molecular motion [18]. This effect is particularly pronounced for the secondary (B) band of benzenoid compounds.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides detailed structural information through characteristic fragmentation patterns of substituted anilines. While specific mass spectral data for 3-methoxy-N,5-dimethylaniline is not available, extensive studies of related methylaniline compounds provide valuable insights into expected fragmentation behavior.

Electron Impact Ionization Patterns

Electron impact mass spectrometry of aniline derivatives typically produces molecular ion peaks followed by characteristic fragmentations [22]. The molecular ion for 3-methoxy-N,5-dimethylaniline would appear at m/z 151, corresponding to the molecular weight of 151.21 g/mol [1].

Studies of substituted anilines show that the molecular ion often undergoes loss of the N-methyl group (CH₃, 15 mass units) as a primary fragmentation pathway [23]. For 3-methoxy-N-methylaniline, this would produce a fragment at m/z 136.

The methoxy group can undergo loss of methoxy radical (OCH₃, 31 mass units) or methoxy cation (OCH₃⁺, 31 mass units), producing fragments at m/z 120 [23]. Additionally, loss of methanol (CH₃OH, 32 mass units) from the molecular ion can occur, yielding m/z 119.

Fragmentation Mechanisms

Mass spectral fragmentation of N-methylaniline derivatives follows established mechanisms involving both simple bond cleavages and rearrangement processes [22]. The fragmentation patterns are influenced by the stability of the resulting cationic fragments and the presence of stabilizing substituents.

Aromatic methylamine compounds characteristically lose the N-methyl group through α-cleavage adjacent to the nitrogen atom [22]. This process is favored due to the stability of the resulting aromatic amine radical cation.

Rearrangement processes can also occur, particularly involving hydrogen transfer reactions [22]. These rearrangements often produce unexpected fragment ions that provide additional structural information.

Tandem Mass Spectrometry

LC-MS/MS analysis of related tryptamine derivatives demonstrates the utility of multiple reaction monitoring (MRM) for structural characterization [24]. For 5-methoxy-N,N-dimethyltryptamine, the MRM transition m/z 219.2→174.2 corresponds to loss of the dimethylamino group [24].

Similar fragmentation patterns would be expected for 3-methoxy-N,5-dimethylaniline, with loss of methylamino group producing characteristic product ions. The methoxy substitution provides additional fragmentation pathways not available in unsubstituted anilines.

High-resolution mass spectrometry can provide exact mass measurements that confirm molecular formulas and distinguish between isobaric compounds [24]. This technique is particularly valuable for characterizing substituted anilines with multiple possible isomeric structures.

Analytical Applications

Gas chromatography-mass spectrometry (GC-MS) represents a powerful technique for detecting and quantifying methylaniline compounds in complex matrices [25]. Detection methods utilizing selected ion monitoring (SIM) can achieve high sensitivity and specificity.

The characteristic fragmentation patterns serve as diagnostic tools for identifying specific substitution patterns in aniline derivatives [25]. Comparison of fragment ion ratios with authentic standards provides confirmation of molecular identity.

Library searching using mass spectral databases can facilitate identification of unknown aniline derivatives based on their fragmentation patterns [25]. The NIST mass spectral library contains extensive data for substituted anilines and related compounds.

Matrix Effects and Interferences

Analysis of substituted anilines by mass spectrometry can be complicated by matrix effects and interfering compounds [25]. Sample preparation techniques such as liquid-liquid extraction and solid phase extraction help reduce these interferences.

The use of isotopically labeled internal standards improves quantitative accuracy by compensating for matrix effects and instrumental variations [24]. Deuterated analogs of methylaniline compounds are particularly useful for this purpose.

Multiple reaction monitoring (MRM) methods provide enhanced selectivity by monitoring specific precursor→product ion transitions [24]. This approach significantly reduces chemical background and improves detection limits for trace analysis.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types